Chloroquine and its derivatives, including hydroxychloroquine, have been extensively used for the treatment of malaria and autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. These compounds have a unique pharmacological profile, characterized by a wide volume of distribution and a long half-life, which contributes to their efficacy in various therapeutic applications. Recent research has expanded the potential applications of these drugs to include antiviral and antitumor therapies, highlighting their multifaceted mechanisms of action and the potential for repurposing in modern medicine1268910.
Chloroquine and hydroxychloroquine are known to increase the pH within intracellular vacuoles, affecting processes such as protein degradation in lysosomes, macromolecule assembly in endosomes, and post-translational modification of proteins in the Golgi apparatus. This leads to interference with antigen processing in macrophages and other antigen-presenting cells, which is crucial for the stimulation of CD4+ T cells. The reduction in peptide-MHC protein complex formation results in the down-regulation of the immune response, which is beneficial in autoimmune diseases1.
Hydroxychloroquine has been shown to inhibit calcium signals in T cells, which is a new mechanism to explain its immunomodulatory properties. By disrupting T-cell receptor signaling and reducing the size of intracellular calcium stores, hydroxychloroquine can block T-cell activation and exert immunosuppressive effects. This is particularly relevant in the context of graft-versus-host disease and other conditions where T-cell modulation is desired3.
In the context of skin disorders and fibrotic diseases, hydroxychloroquine has been observed to reduce metabolic activity and suppress cell proliferation. It induces a type of cell death characterized by autophagic vacuoles, which is distinct from apoptosis. This autophagic cell death is associated with increased expression of Beclin-1, a key regulator of autophagy, suggesting a rationale for the use of antimalarials in patients with aberrant fibroblast function45.
Chloroquine and hydroxychloroquine have been implicated in antitumor therapies by disrupting autophagosome-lysosome fusions, enhancing the antiproliferative action of chemotherapeutics, and exhibiting immunomodulatory/anti-inflammatory characteristics. These drugs have also shown in vitro antiviral activity against SARS-CoV-2, proposing an immunomodulatory effect that could be useful in controlling the cytokine storm in critically ill patients6910.
Limited information on the physical and chemical properties of chlorocitalopram hydrobromide is available in the provided literature. It is known to be soluble in organic solvents like ethanol, DMSO, and dimethylformamide. [] It is also soluble in aqueous buffers such as PBS (pH 7.2) with a solubility of approximately 2mg/ml. []
The antirheumatic effects of chloroquine and hydroxychloroquine are well-established, with their ability to modulate immune responses making them a staple in the treatment of rheumatoid arthritis and systemic lupus erythematosus. Their impact on cytokine production and co-stimulatory molecules further supports their use in inflammatory rheumatic diseases8.
Chloroquine and hydroxychloroquine have been repurposed to treat a variety of bacterial, fungal, and viral infections due to their ability to alkalinize acid vesicles and inhibit the growth of intracellular pathogens. They have been used in combination with antibiotics to treat chronic Q fever and are being explored for their potential in HIV treatment and other infectious diseases2.
The antiproliferative and autophagic effects of hydroxychloroquine on human dermal fibroblasts provide a basis for its use in treating fibrotic skin diseases. By inducing autophagic cell death and modulating fibroblast activity, hydroxychloroquine can be beneficial in skin disorders characterized by excessive fibroblast proliferation45.
In cancer therapy, chloroquine and hydroxychloroquine have been used as adjuvants to chemotherapeutic agents due to their ability to inhibit autophagy, a survival pathway for cancer cells. Their role in inducing cell death and modulating the immune response also contributes to their antitumor effects69.
The in vitro antiviral activity of hydroxychloroquine against SARS-CoV-2 and its potential to modulate the immune response in severe infections highlight its possible role in antiviral therapy. Optimized dosing regimens have been proposed to maximize efficacy while considering safety profiles10.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: